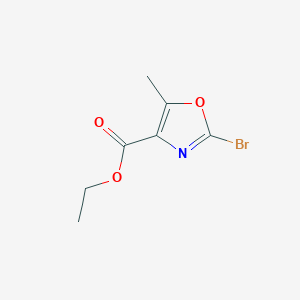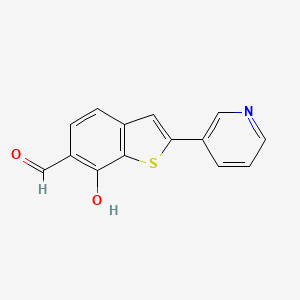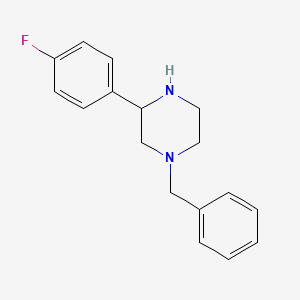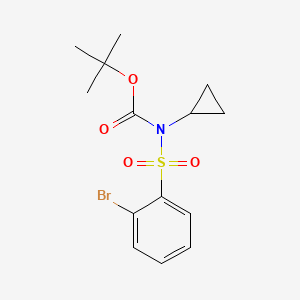
1-(2-Chloropyridine-4-carbonyl)piperazine
Overview
Description
1-(2-Chloropyridine-4-carbonyl)piperazine (1CP4CPZ) is an organic compound that has been studied for its potential applications in scientific research and lab experiments. 1CP4CPZ is a derivative of piperazine, a cyclic amine that has been used in the synthesis of a variety of drugs, and it belongs to a class of compounds known as pyridines. 1CP4CPZ has been used as a precursor to a variety of drugs, and its potential applications in research and lab experiments have been explored in recent years.
Scientific Research Applications
Metabolism and Pharmacological Actions
1-(2-Chloropyridine-4-carbonyl)piperazine is part of a broader class of arylpiperazine derivatives known for their clinical applications, primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, leading to a variety of pharmacological effects, particularly related to serotonin receptor interactions. The metabolic pathways involve CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have significant tissue distribution, including in the brain, the primary target site for most arylpiperazine derivatives. This metabolic transformation is crucial for understanding the drug's pharmacokinetics and pharmacodynamics in clinical applications (Caccia, S., 2007).
Antimycobacterial Activity
Piperazine analogs, including this compound, have been studied for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). Recent research emphasizes the potential of piperazine-based molecules in combating MTB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the role of piperazine derivatives in developing new anti-TB molecules, addressing the need for safer, selective, and cost-effective antimycobacterial agents (Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R., 2020).
Therapeutic Patents and Drug Design
Piperazine derivatives, including this compound, are featured in numerous therapeutic patents, underlining their broad pharmacological potential across various therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications, among others. The flexibility of the piperazine scaffold in drug design is evident from the significant interest in exploring its medicinal potential, indicating a promising avenue for future drug discovery and development (Rathi, A., Syed, R., Shin, H.-S., & Patel, R. V., 2016).
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRYAJKQMUDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)
![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)
![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)


